

The Hexagonal Crystal Structure of Molybdenum Diselenide: A Technical Guide

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An In-depth Examination of the Crystallography and Characterization of 2H-MoSe₂

Molybdenum diselenide (MoSe₂), a transition metal dichalcogenide (TMD), has garnered significant attention within the scientific community for its unique electronic and optical properties, which are intrinsically linked to its crystal structure. This technical guide provides a comprehensive overview of the hexagonal crystal structure of MoSe₂, focusing on the most common and stable 2H polytype. It is intended for researchers, scientists, and professionals in materials science and drug development who require a detailed understanding of this material's crystallography.

Introduction to the Crystal Structure of Hexagonal MoSe₂

The 2H polytype of **molybdenum diselenide** crystallizes in the hexagonal system, belonging to the P6₃/mmc space group (No. 194).[1] This structure is characterized by a layered arrangement where a single plane of molybdenum atoms is sandwiched between two planes of selenium atoms. These Se-Mo-Se layers are held together by strong covalent bonds, while adjacent layers are stacked and bound by weaker van der Waals forces.[2] This anisotropic bonding is responsible for the two-dimensional nature of MoSe₂ and the ability to exfoliate it into single or few-layer sheets.

The coordination of the molybdenum and selenium atoms is a key feature of the 2H-MoSe₂ structure. Each molybdenum (Mo) atom is trigonal prismatically coordinated with six selenium



(Se) atoms.[1] Conversely, each selenium atom is coordinated with three molybdenum atoms.

Crystallographic Data

The precise determination of the crystal structure of hexagonal MoSe₂ is accomplished through experimental techniques such as X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM). The crystallographic data for 2H-MoSe₂ are summarized in the tables below.

Table 1: Lattice Parameters of 2H-MoSe₂

Parameter	Value	Reference
a	3.288 Å - 3.32 Å	[1]
b	3.288 Å - 3.32 Å	[1]
С	12.931 Å - 13.54 Å	[1]
α	90°	[1]
β	90°	[1]
У	120°	[1]

Table 2: Atomic Positions for 2H-MoSe₂ (Space Group

P63/mmc)

Atom	Wyckoff Position	x	у	z	Reference
Мо	2c	1/3	2/3	1/4	[1]
Se	4f	1/3	2/3	Z	[1]

The z-coordinate for Selenium (Se) is approximately 0.621.

Table 3: Interatomic Distances and Bond Parameters



Parameter	Value	Reference
Mo-Se Bond Length	~2.53 Å	[1]
Interlayer Se-Se Distance	~3.34 Å	

Experimental Protocols

The determination of the crystal structure of hexagonal MoSe₂ relies on precise experimental techniques. Below are detailed methodologies for the synthesis of MoSe₂ and its characterization by X-ray Diffraction and Transmission Electron Microscopy.

Synthesis of Hexagonal MoSe₂

3.1.1. Chemical Vapor Transport (CVT)

High-quality single crystals of MoSe₂ are often synthesized using the Chemical Vapor Transport (CVT) method.

• Precursors: High-purity molybdenum (Mo) powder and selenium (Se) shot are used as the source materials. A halogen, typically iodine (I₂) or bromine (Br₂), is used as the transport agent.

Procedure:

- The stoichiometric amounts of Mo and Se, along with a small amount of the transport agent, are sealed in a quartz ampoule under high vacuum.
- The ampoule is placed in a two-zone tube furnace. The source zone, containing the
 precursors, is heated to a higher temperature (e.g., 1050 °C), while the growth zone is
 maintained at a slightly lower temperature (e.g., 950 °C).
- The transport agent reacts with the MoSe₂ at the hot end to form gaseous intermediates.
- These gaseous molecules diffuse to the colder end of the ampoule, where they
 decompose, leading to the deposition and growth of MoSe₂ single crystals.



 The furnace is slowly cooled to room temperature over several days to obtain well-formed crystals.

3.1.2. Solvothermal Synthesis

For the production of MoSe₂ powders, a solvothermal method can be employed.[2][3]

 Precursors: A molybdenum source, such as sodium molybdate (Na₂MoO₄), and a selenium source, such as selenium powder, are used.[2] A reducing agent like hydrazine hydrate or sodium borohydride is often required. The reaction is carried out in a suitable solvent, such as distilled water or ethanol.[2]

Procedure:

- The molybdenum and selenium precursors are dissolved or dispersed in the chosen solvent in a Teflon-lined stainless-steel autoclave.[2]
- The reducing agent is added to the solution.
- The autoclave is sealed and heated to a specific temperature (e.g., 180-220 °C) for a designated period (e.g., 12-24 hours).
- During this time, the precursors react under high pressure and temperature to form MoSe₂.
- After the reaction, the autoclave is cooled to room temperature. The resulting black precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven.[2]

X-ray Diffraction (XRD) Analysis

Powder X-ray diffraction is a fundamental technique for determining the crystal structure, lattice parameters, and phase purity of MoSe₂.

Sample Preparation:



- A representative sample of MoSe₂ (either single crystals or synthesized powder) is finely ground into a homogenous powder using an agate mortar and pestle to ensure random orientation of the crystallites.[4]
- The fine powder is then carefully mounted onto a sample holder. This can be a zero-background holder (e.g., a single crystal silicon wafer) to minimize background noise in the diffraction pattern. The powder should be packed densely and have a flat surface to ensure accurate diffraction data.

Data Acquisition:

- The XRD data is collected using a powder diffractometer equipped with a Cu Kα radiation source ($\lambda = 1.5406 \text{ Å}$).
- The diffractometer is operated at a specific voltage and current (e.g., 40 kV and 40 mA).
- The diffraction pattern is recorded over a 2θ range, typically from 10° to 80°, with a step size of 0.02° and a scan speed of 2°/minute.
- Data Analysis (Rietveld Refinement):
 - The collected XRD pattern is analyzed using the Rietveld refinement method, which is a full-profile fitting technique.[5][6]
 - Software such as GSAS, FullProf, or TOPAS is used for the refinement.
 - The refinement process starts with an initial structural model for 2H-MoSe₂, including the space group (P6₃/mmc), approximate lattice parameters, and atomic positions.
 - The following parameters are sequentially or simultaneously refined to minimize the difference between the observed and calculated diffraction profiles:
 - Scale factor
 - Background parameters (typically modeled with a polynomial function)
 - Zero-shift error



- Lattice parameters (a, b, c)
- Peak profile parameters (e.g., using a pseudo-Voigt or Pearson VII function to model the peak shape)
- Atomic coordinates (specifically the z-coordinate of the Se atom)
- Isotropic or anisotropic displacement parameters (thermal parameters)
- Preferred orientation parameters (if necessary, especially for layered materials like MoSe₂)
- The quality of the refinement is assessed by monitoring the goodness-of-fit indicators such as Rwp (weighted profile R-factor), Rp (profile R-factor), and χ^2 (chi-squared). A good refinement will have low R-values and a χ^2 value close to 1.

Transmission Electron Microscopy (TEM)

High-Resolution Transmission Electron Microscopy (HRTEM) and Selected Area Electron Diffraction (SAED) provide direct visualization of the crystal lattice and diffraction information from localized regions of the sample.

- Sample Preparation:
 - For TEM analysis of MoSe₂, thin electron-transparent samples are required. This is typically achieved by mechanical exfoliation.
 - A small piece of bulk MoSe₂ crystal is placed on adhesive tape.
 - The tape is repeatedly folded and peeled apart to cleave the crystal into progressively thinner layers.
 - The tape with the exfoliated flakes is then gently pressed onto a TEM grid, usually a copper grid coated with a thin film of amorphous carbon or a holey carbon film.
 - The tape is slowly peeled off, leaving some of the thin MoSe₂ flakes suspended over the holes in the carbon film.



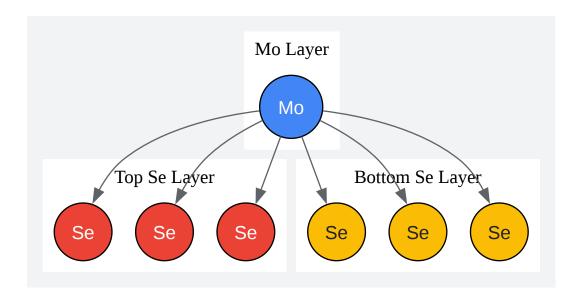
HRTEM Imaging:

- The TEM is operated at a high accelerating voltage, typically 200 kV or 300 kV, to achieve atomic resolution.
- The electron beam is focused on a thin area of a MoSe₂ flake.
- The objective lens is carefully focused to obtain a high-resolution lattice image, which shows the periodic arrangement of atoms. The contrast in the image is sensitive to the focus conditions and the sample thickness.
- Digital images are captured using a CCD or CMOS camera.
- Selected Area Electron Diffraction (SAED):
 - A selected area aperture is inserted into the beam path to isolate a specific region of the MoSe₂ flake.
 - The microscope is switched to diffraction mode.
 - The resulting SAED pattern, which is a representation of the reciprocal lattice of the selected area, is observed on the viewing screen and recorded.
 - For a single crystal of 2H-MoSe₂ oriented along the[7] zone axis, the SAED pattern will
 exhibit a hexagonal arrangement of diffraction spots.
 - The distances and angles between the diffraction spots can be measured to determine the lattice parameters of the crystal. The d-spacing for a set of crystal planes can be calculated using the formula $d = \lambda L/R$, where λ is the electron wavelength, L is the camera length (a calibrated microscope parameter), and R is the distance of the diffraction spot from the central transmitted beam.

Visualization of the Hexagonal MoSe₂ Crystal Structure

The following diagram, generated using the DOT language, illustrates the crystal structure of 2H-MoSe₂.





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Caption: Trigonal prismatic coordination of a central Mo atom with six Se atoms in 2H-MoSe₂.

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